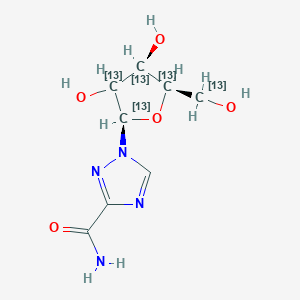
Ribavirin-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribavirin-13C5 is intended for use as an internal standard for the quantification of ribavirin by GC- or LC-MS. Ribavirin is an antiviral guanosine nucleoside analog. Upon entry into cells, ribavirin is metabolized to an active triphosphate form that induces viral RNA chain termination and inhibits viral polymerases. It reduces replication in a panel of seven RNA and four DNA viruses in Vero cells (EC50s = 2-95 µg/ml). Ribavirin also reduces replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in Vero cells (EC50 = 109.5 µM). Aerosol administration of ribavirin (30 mg/kg) reduces mortality in a mouse model of influenza A infection. Formulations containing ribavirin have been used in the treatment of respiratory syncytial virus (RSV), hepatitis C virus (HCV), and viral hemorrhagic fevers.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioavailability : A study explored the pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers using a stable-isotope methodology with 13C3-ribavirin. This research provided a detailed analysis of ribavirin’s bioavailability and pharmacokinetic properties, which are crucial for understanding its efficacy in clinical settings (Preston et al., 1999).
Resistance to Mutagenic Nucleotide Analogs : Another study investigated how a single mutation in the poliovirus RNA-dependent RNA polymerase can confer resistance to nucleotide analogs like ribavirin. This research sheds light on ribavirin's mechanism of action in viral replication and mutation (Pfeiffer & Kirkegaard, 2003).
Mechanisms in Hepatitis C Treatment : Ribavirin's role in treating chronic hepatitis C, particularly in combination with interferon-α and other antivirals, has been a subject of extensive study. Various mechanisms, including immunomodulatory effects, inhibition of inosine monophosphate dehydrogenase, and induction of lethal mutagenesis, are proposed (Hofmann et al., 2008).
Lethal Mutagenesis of RNA Virus Genomes : Ribavirin's mechanism of action has also been linked to lethal mutagenesis of RNA virus genomes when utilized by viral RNA-dependent RNA polymerases. This concept is essential for understanding ribavirin's efficacy and potential limitations in antiviral therapy (Cameron & Castro, 2001).
Anticancer Properties : Recent studies have also explored ribavirin's potential as an anticancer agent. Its efficacy against various cancer types, including acute myeloid leukemia and metastatic breast cancer, is being investigated, opening new avenues for ribavirin's clinical applications beyond antiviral therapy (Casaos et al., 2019).
Antiviral Mechanisms : Ribavirin's dual antiviral activities, both indirect (immunomodulatory) and direct (as an RNA mutagen), have been a subject of in-depth study, particularly in the context of chronic hepatitis C treatment (Tam et al., 2001).
Wirkmechanismus
Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . Several modes of action have been proposed including a direct inhibitory effect on viral RNA-dependent RNA-polymerases, lethal mutagenesis of viral nucleic acids, depletion of the cell guanosine triphosphate pool by inhibiting the enzymatic activity of the inosine monophosphate dehydrogenase, modulation of the Th1/Th2 T lymphocyte balance, and impairment of the translation via eIF4E inhibition .
It is slightly soluble in DMSO and water . Ribavirin was found to be liable to acidic, alkaline, oxidative, and photolytic degradation .
Safety and Hazards
Zukünftige Richtungen
Ribavirin is unique in its broad antiviral effect and likely will remain a potential drug for emerging viral diseases . Novel indications may materialize in the coming 5–10 years, especially for viral infections where targeting both viral and host responses is appropriate . Further advances need to focus on newer antivirals .
Eigenschaften
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-GOZXRHHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)




![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)





